molecular formula C15H11ClN2O5 B2364664 N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 838871-29-7

N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2364664
CAS No.: 838871-29-7
M. Wt: 334.71
InChI Key: ZNPGODDBBKDABI-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound that features a benzodioxine ring system fused with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the coupling of 4-chloro-2-nitroaniline with a benzodioxine derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of N-(4-chloro-2-aminophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5/c16-9-5-6-10(11(7-9)18(20)21)17-15(19)14-8-22-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPGODDBBKDABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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